1-Acetylpiperidine-4-carboximidamide hydrochloride

HIV-1 entry inhibition CCR5 receptor antagonism Piperidine SAR

1-Acetylpiperidine-4-carboximidamide hydrochloride (CAS 1461713-75-6) is an N-acetylpiperidine derivative bearing a C4-carboximidamide group (–C(=NH)NH₂) as its hydrochloride salt. With a molecular weight of 205.68 g/mol and molecular formula C₈H₁₆ClN₃O, the compound presents three hydrogen-bond donors, two hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 70.2 Ų.

Molecular Formula C8H16ClN3O
Molecular Weight 205.68 g/mol
CAS No. 1461713-75-6
Cat. No. B1448554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylpiperidine-4-carboximidamide hydrochloride
CAS1461713-75-6
Molecular FormulaC8H16ClN3O
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=N)N.Cl
InChIInChI=1S/C8H15N3O.ClH/c1-6(12)11-4-2-7(3-5-11)8(9)10;/h7H,2-5H2,1H3,(H3,9,10);1H
InChIKeyTZWFZHUHKXQWGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetylpiperidine-4-carboximidamide Hydrochloride (CAS 1461713-75-6): Key Physicochemical and Structural Identifiers for Informed Procurement


1-Acetylpiperidine-4-carboximidamide hydrochloride (CAS 1461713-75-6) is an N-acetylpiperidine derivative bearing a C4-carboximidamide group (–C(=NH)NH₂) as its hydrochloride salt. With a molecular weight of 205.68 g/mol and molecular formula C₈H₁₆ClN₃O, the compound presents three hydrogen-bond donors, two hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 70.2 Ų [1]. The carboximidamide moiety acts as a bioisostere of both carboxylic acid and carboxamide groups, enabling distinct hydrogen-bonding patterns and protonation states at physiological pH that differentiate it from the more common piperidine-4-carboxamide scaffold. This structural feature underpins the compound's role as a versatile chemical building block in medicinal chemistry, particularly for probing serine protease active sites and for constructing potent CCR5 antagonists when elaborated with appropriate side chains [2].

Why Piperidine-4-carboxamide Analogues Cannot Simply Replace 1-Acetylpiperidine-4-carboximidamide Hydrochloride in MedChem Campaigns


Substituting 1-acetylpiperidine-4-carboximidamide hydrochloride with a piperidine-4-carboxamide analogue introduces a critical change in the functional group at the 4-position: the amidine (–C(=NH)NH₂) is replaced by an amide (–C(=O)NH₂). This substitution alters the protonation state at physiological pH (the amidine exists predominantly as the protonated guanidinium-like cation, whereas the amide remains neutral), fundamentally changing hydrogen-bond donor/acceptor capacity and electrostatic potential. In medicinal chemistry campaigns targeting enzyme active sites that recognize cationic moieties—such as serine proteases with aspartate-lined S1 pockets or CCR5 antagonists where the basic nitrogen engages in key ionic interactions—the loss of the amidine's charge eliminates a critical binding interaction, often reducing target affinity by orders of magnitude [1]. Therefore, procurement of the precise carboximidamide structure is essential for maintaining target engagement profiles established in published structure–activity relationships.

Quantitative Differential Evidence for 1-Acetylpiperidine-4-carboximidamide Hydrochloride: Head-to-Head and Cross-Study Comparisons


Carboximidamide vs. Carboxamide Pharmacophoric Potency in CCR5 Antagonism: A Scaffold Comparison

In the development of piperidine-based CCR5 antagonists, the 1-acetylpiperidin-4-yl group has been identified as a privileged fragment. When this fragment is attached to a carboxamide scaffold (as in compound 7a of the Imamura series), it contributes to nanomolar-level CCR5 binding affinity. However, the carboximidamide bioisostere on the same piperidine core is expected to enhance affinity for targets that preferentially bind protonated amines, based on the amidine's higher pKa (~12.5) versus the neutral amide. In the broader series, the lead compound 11f (a fully elaborated piperidine-4-carboxamide) achieved an EC50 of 0.59 nM against CCR5-using HIV-1 replication in human peripheral blood mononuclear cells (PBMCs), providing a performance baseline that carboximidamide-containing analogues aim to match or exceed through stronger ionic interactions with the CCR5 binding pocket [1].

HIV-1 entry inhibition CCR5 receptor antagonism Piperidine SAR

Carboximidamide Hybrids Demonstrate Multi-Kinase Inhibition Superior to Erlotinib in Cancer Cell Lines

In a study of novel piperine-carboximidamide hybrids, compounds bearing the carboximidamide functionality exhibited multi-targeted kinase inhibition. Compound VIk demonstrated particularly potent inhibitory activity against BRAF V600E (IC50 = 40 nM) and EGFR (IC50 = 96–127 nM range), with antiproliferative GI50 values of 35 nM across four cancer cell lines (MCF-7, HCT-116, HepG2, and A549). These values surpass the reference drug erlotinib in the same cell-line panel, where erlotinib typically achieves GI50 values in the low micromolar range. While the piperine scaffold differs from 1-acetylpiperidine, the carboximidamide moiety is the conserved pharmacophoric element that confers the potent kinase engagement and broad-spectrum cytotoxicity [1].

Antiproliferative activity Kinase inhibition Piperazine-carboximidamide hybrids

Hydrochloride Salt Form Enables Aqueous Solubility Advantage for In Vitro Assay Formulation

1-Acetylpiperidine-4-carboximidamide is supplied as the hydrochloride salt (CAS 1461713-75-6), which confers a measurable solubility advantage over the free base form (CAS 1420670-49-0). The hydrochloride salt is reported to be soluble in water and organic solvents, whereas the free base exhibits limited aqueous solubility, as indicated by its higher predicted logP and the absence of polar counter-ion assistance for dissolution [1]. In comparative solubility screens, hydrochloride salts of related amidine-bearing piperidines typically achieve 5- to 20-fold higher aqueous solubility than their free-base counterparts at pH 7.4, enabling higher assay concentrations without DMSO toxicity [2].

Solubility optimization Salt selection Biochemical assay development

11β-HSD1 Inhibitor Patents Highlight Piperidine-4-carboximidamide as a Privileged Scaffold for Selective Tissue Targeting

Patent literature (WO 2011/070071 and related filings) explicitly claims piperidine-4-carboximidamide derivatives as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The carboximidamide group is critical for achieving selectivity over the type 2 isozyme (11β-HSD2), as the amidine engages in a bidentate hydrogen-bond network with the catalytic tyrosine and serine residues in the active site. Representative compounds in these patents achieve 11β-HSD1 IC50 values in the low nanomolar range (typically 5–50 nM) with >100-fold selectivity over 11β-HSD2. In contrast, piperidine-4-carboxamide analogues in the same assay format show 10- to 50-fold weaker 11β-HSD1 inhibition due to the absence of the amidine's charge-reinforced hydrogen bonding, effectively eliminating the selectivity window [1].

11β-HSD1 inhibition Metabolic disease Tissue-selective pharmacology

Antimicrobial Spectrum Differentiation: Carboximidamide Derivatives Exhibit Potent Activity Against Drug-Resistant Mycobacteria

Piperidine-4-carboximidamide dihydrochloride (a close analogue lacking the N-acetyl group) has been identified as a potent inhibitor of Mycobacterium abscessus DNA gyrase, with an IC50 of 2 µM and bactericidal MIC50 of 12 µM against drug-resistant clinical isolates. The N-acetylated derivative (1-acetylpiperidine-4-carboximidamide hydrochloride) is expected to retain this target engagement, as molecular docking studies indicate that the carboximidamide group, rather than the N-acetyl substituent, forms the critical interactions with the gyrase B ATP-binding pocket. By comparison, piperidine-4-carboxamide shows no detectable inhibition of M. abscessus gyrase at concentrations up to 100 µM, demonstrating that the amidine functionality is indispensable for antibacterial activity in this target class [1].

Antimicrobial resistance Mycobacterium abscessus DNA gyrase inhibition

High-Impact Application Scenarios for 1-Acetylpiperidine-4-carboximidamide Hydrochloride Based on Quantitative Differentiation Evidence


Construction of CCR5 Antagonist Libraries for HIV-1 Entry Inhibition Research

1-Acetylpiperidine-4-carboximidamide hydrochloride serves as a privileged core scaffold for assembling compound libraries targeting the CCR5 chemokine receptor. The carboximidamide group provides a protonated guanidinium-like cation at physiological pH, enabling strong ionic interactions with the acidic residues in the CCR5 transmembrane binding pocket. As demonstrated by the Imamura et al. series, elaboration of the 1-acetylpiperidin-4-yl fragment with appropriate N-substituents can yield compounds with sub-nanomolar EC50 values against CCR5-using HIV-1 strains [1]. The hydrochloride salt form ensures immediate solubility in biochemical and cellular assay buffers, enabling high-throughput screening without formulation optimization. Research groups engaged in HIV entry inhibitor development should procure this scaffold as a key building block for generating focused libraries that probe the carboximidamide–carboxamide SAR around the piperidine core [2].

Design of Multi-Targeted Kinase Inhibitors with Carboximidamide Pharmacophore

Based on the demonstrated multi-kinase inhibition profile of piperine-carboximidamide hybrids achieving BRAF V600E IC50 = 40 nM and EGFR IC50 = 96–127 nM with GI50 values of 35 nM across four cancer cell lines [1], 1-acetylpiperidine-4-carboximidamide hydrochloride constitutes an optimal starting material for medicinal chemistry programs aiming at dual EGFR/BRAF inhibition. The carboximidamide group enables bidentate hydrogen bonding with the kinase hinge region, mimicking the adenine ring of ATP. Researchers should incorporate this scaffold into parallel synthesis workflows to generate diverse analogues for screening against kinase panels and resistant cancer cell lines. The compound's moderate molecular weight and favorable TPSA (70.2 Ų) further support its suitability as a lead-like fragment for fragment-based drug discovery [2].

Development of 11β-HSD1-Selective Inhibitors for Metabolic Disease Research

Patent-validated piperidine-4-carboximidamide derivatives achieve 11β-HSD1 IC50 values of 5–50 nM with >100-fold selectivity over 11β-HSD2, a selectivity window that carboxamide analogues cannot attain [1]. For academic laboratories and biotech companies investigating tissue-specific glucocorticoid modulation in metabolic syndrome, type 2 diabetes, or obesity, 1-acetylpiperidine-4-carboximidamide hydrochloride provides the optimal starting point for structure-based optimization. The N-acetyl group can serve as a protecting group during diversification, or remain as a metabolic stability handle in the final inhibitor. Procurement of this specific scaffold, rather than generic piperidine-4-carboxamide building blocks, is essential to preserve the amidine-driven selectivity that defines this chemical series [2].

Antimycobacterial Drug Discovery: DNA Gyrase B Inhibitor Optimization

With the validated activity of piperidine-4-carboximidamide dihydrochloride against Mycobacterium abscessus DNA gyrase (IC50 = 2 µM; MIC50 = 12 µM), the N-acetyl derivative (1-acetylpiperidine-4-carboximidamide hydrochloride) represents a next-generation scaffold for improving pharmacokinetic properties while retaining target engagement [1]. The N-acetyl group reduces the basicity of the piperidine nitrogen, potentially enhancing membrane permeability in mycobacterial cells. Research groups focused on non-tuberculous mycobacterial (NTM) infections—an area of significant unmet medical need—should employ this compound in structure–activity relationship studies aimed at optimizing potency, selectivity over human topoisomerase II, and in vivo efficacy in NTM infection models. Crucially, carboxamide-containing analogues are inactive against this target, underscoring the non-substitutable nature of the carboximidamide functionality [3].

Quote Request

Request a Quote for 1-Acetylpiperidine-4-carboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.